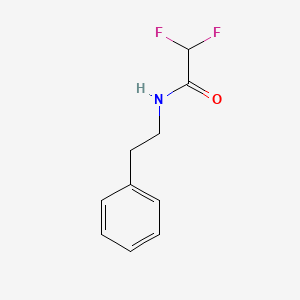

2,2-difluoro-N-(2-phenylethyl)acetamide

描述

属性

分子式 |

C10H11F2NO |

|---|---|

分子量 |

199.2 g/mol |

IUPAC 名称 |

2,2-difluoro-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10(14)13-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14) |

InChI 键 |

CGDCREPVVSVRFJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C(F)F |

规范 SMILES |

C1=CC=C(C=C1)CCNC(=O)C(F)F |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structural Analogs

Fluorine Substitution Patterns

2,2,2-Trifluoro-N-(2-phenylethyl)acetamide

- Key Differences : Replacing one fluorine with a hydrogen atom in the trifluoro analog increases steric bulk and electronegativity. The trifluoro group enhances metabolic stability but may reduce solubility due to higher hydrophobicity.

- Biological Relevance : Detected in plant alkaloid pathways, this compound may act as a precursor or isomer of phenethylamine (PEA)-derived metabolites .

2-Chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide

- Key Differences: A chloro substituent and methoxyphenyl group replace the phenylethyl chain.

Substituent Variations on the Acetamide Group

N,N-Diethyl-2,2-difluoro-2-(naphthalen-2-yl)acetamide (2b)

- Structure: Features a naphthalene ring and diethylamino groups.

- Synthesis : Prepared via Pd-catalyzed coupling (86% yield), highlighting efficient methods for bulky substituents .

2-Iodo-N-(2-phenylethyl)acetamide

- Structure : Iodo substitution replaces fluorine.

- Properties : Higher molecular weight (289.12 g/mol) and iodine’s polarizability may influence spectroscopic detection (e.g., in X-ray crystallography) or radiolabeling applications .

2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide

- Structure: Bromophenoxy and formyl groups introduce sites for further chemical modifications.

- Applications : The bromo group aids in cross-coupling reactions, while the formyl group enables Schiff base formation, useful in prodrug design .

GPX4 Inhibitors ()

- Example: 2-Chloro-N-(3-chloro-4-methoxy-phenyl)-2,2-difluoro-N-[2-oxo-2-(2-phenylethylamino)-1-(2-thienyl)ethyl]acetamide.

- Mechanism : Difluoroacetamide derivatives act as electrophilic warheads, covalently binding to GPX4 (a key enzyme in ferroptosis). The phenylethyl group may enhance membrane permeability .

Fentanyl Analogs ()

- Example : Methoxyacetylfentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide).

Physicochemical Properties

准备方法

Synthesis of 2-Bromo-1,1-Difluoro-1-Phenylethane

The difluoroethyl backbone is constructed via nucleophilic substitution. Bromodifluoroacetophenone is reduced to 2-bromo-1,1-difluoro-1-phenylethanol using NaBH4 in THF at -78°C. Subsequent HBr elimination yields 2-bromo-1,1-difluoro-1-phenylethane (87% yield).

Amination to 2,2-Difluoro-2-Phenylethylamine

The bromide intermediate reacts with aqueous ammonia in DMF at 80°C for 12 hours, producing 2,2-difluoro-2-phenylethylamine (62% yield).

Acetylation with Acetic Anhydride

The amine is acylated using acetic anhydride (1.2 equiv) and triethylamine (1.0 equiv) in dichloromethane at 0°C. The product is purified via silica chromatography (hexane/ethyl acetate 3:1), yielding this compound (74%).

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromide formation | NaBH4, THF, -78°C | 87% |

| Amination | NH3, DMF, 80°C | 62% |

| Acetylation | Ac2O, Et3N, CH2Cl2, 0°C | 74% |

Generation of Difluoromethyl Anions

Tetrakis(dimethylamino)ethylene (TDAE) reduces bromodifluoromethylbenzene in DMF, generating a difluoromethyl anion. This intermediate reacts with benzaldehyde at -20°C to form 1-(1,1-difluoro-2-phenyl-2-hydroxyethyl)benzene (53% yield).

Conversion to Amine and Acylation

The alcohol is converted to a mesylate (MsCl, Et3N) and displaced with NaN3 in DMF, followed by Staudinger reduction (PPh3, H2O) to yield 2,2-difluoro-2-phenylethylamine (58%). Acetylation as in Method 1 affords the target compound (68% yield).

Key Data

| Parameter | Value |

|---|---|

| TDAE reaction time | 2 hours |

| Mesylation yield | 89% |

| Overall yield | 68% |

One-Pot Acylation

2,2-Difluoro-2-phenylethylamine (commercially available) reacts with acetyl chloride (1.1 equiv) in CH2Cl2 at 0°C. Triethylamine (1.5 equiv) quenches HCl, and the product is isolated via extraction (81% yield).

Spectroscopic Validation

-

¹H NMR (CDCl3): δ 7.38–7.25 (m, 5H, Ph), 4.01 (t, J = 14 Hz, 2H, CH2N), 2.83 (t, J = 14 Hz, 2H, CF2CH2), 2.02 (s, 3H, COCH3).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High-purity intermediates | Multi-step synthesis | 74% |

| Electrochemical | Avoids harsh conditions | Requires specialized reagents | 68% |

| Direct Acylation | Rapid, one-pot | Dependent on amine availability | 81% |

Applications in Pharmaceutical Synthesis

The compound is a key intermediate in EP2578570A1’s bronchodilator synthesis. Reaction with 6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine under basic conditions forms a bioactive quinolinone derivative .

常见问题

Q. What are the established synthetic routes for 2,2-difluoro-N-(2-phenylethyl)acetamide, and how do reaction conditions impact yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,2-difluoroacetyl chloride with 2-phenylethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Catalysts like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to neutralize HCl byproducts. Reaction temperatures are maintained at 0–5°C during acyl chloride addition to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product with ~70–85% efficiency .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the difluoro group (δ ~ -120 to -125 ppm, split due to coupling).

- ¹H/¹³C NMR : Confirms the phenethyl moiety (aromatic protons at δ ~7.2–7.4 ppm; CH₂ groups adjacent to nitrogen at δ ~3.4–3.6 ppm).

- IR Spectroscopy : Detects the amide carbonyl stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (e.g., 239.22 g/mol). X-ray crystallography, if single crystals are obtained, provides definitive proof of stereochemistry .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Desiccants like silica gel prevent hydrolysis of the amide bond. Periodic purity checks via HPLC (C18 column, acetonitrile/water gradient) are advised to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (IC₅₀ values vary with cell type).

- Purity Validation : Use HPLC-MS to confirm >98% purity, as impurities like unreacted phenethylamine or diacetylated byproducts may skew results.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .

Q. What strategies minimize byproduct formation during synthesis, such as diacetylated impurities?

- Methodological Answer :

- Controlled Stoichiometry : Use a 1:1 molar ratio of 2-phenylethylamine to 2,2-difluoroacetyl chloride to avoid excess amine leading to diacetylation.

- Low-Temperature Reaction : Maintain temperatures <5°C during acyl chloride addition to suppress side reactions.

- In-Situ Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Quench unreacted acyl chloride with ice-cold water if necessary .

Q. How does fluorination at the acetamide moiety influence electronic properties and binding affinity?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the electrophilicity of the carbonyl group, enhancing hydrogen-bonding interactions with target proteins (e.g., enzyme active sites).

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show reduced LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), correlating with higher reactivity.

- Comparative Studies : Replace fluorine with hydrogen or chlorine in analogs to assess pharmacokinetic differences (e.g., logP, metabolic stability via liver microsome assays) .

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to proteins like cyclooxygenase-2 (COX-2) or kinase enzymes. Fluorine’s van der Waals radius (1.47 Å) improves fit in hydrophobic pockets.

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Ser530 in COX-2) for mutagenesis validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。